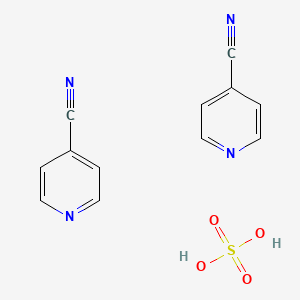
Pyridine-4-carbonitrile;sulfuric acid
Description
Pyridine-4-carbonitrile (C₆H₄N₂) is a pyridine derivative substituted with a nitrile group at the 4-position. Its interaction with sulfuric acid (H₂SO₄) typically involves acid-base or coordination chemistry, forming complexes or acting as a catalyst in organic syntheses. Sulfuric acid, a strong mineral acid, enhances the reactivity of pyridine derivatives by protonating the nitrogen atom, increasing electrophilicity for nucleophilic substitutions or cyclization reactions .
Properties
CAS No. |
64275-21-4 |
|---|---|
Molecular Formula |
C12H10N4O4S |
Molecular Weight |
306.30 g/mol |
IUPAC Name |
pyridine-4-carbonitrile;sulfuric acid |
InChI |
InChI=1S/2C6H4N2.H2O4S/c2*7-5-6-1-3-8-4-2-6;1-5(2,3)4/h2*1-4H;(H2,1,2,3,4) |
InChI Key |
HIYZCLJXPILWQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C#N.C1=CN=CC=C1C#N.OS(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Microwave-Assisted Synthesis: Pyridine-4-carbonitrile can be synthesized using microwave-assisted reactions.
Amorphous Carbon-Supported Sulfonic Acid Catalysis: Another method involves the use of amorphous carbon-supported sulfonic acid as a catalyst.
Industrial Production Methods: Industrial production of pyridine-4-carbonitrile typically involves the reaction of pyridine with cyanogen bromide or other cyanating agents under controlled conditions. Sulfuric acid is produced industrially by the contact process, which involves the catalytic oxidation of sulfur dioxide to sulfur trioxide, followed by absorption in water.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridine-4-carbonitrile can undergo oxidation reactions to form pyridine-4-carboxylic acid derivatives.
Reduction: Reduction of pyridine-4-carbonitrile can yield pyridine-4-methanamine.
Substitution: Pyridine-4-carbonitrile can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Pyridine-4-carboxylic acid.
Reduction: Pyridine-4-methanamine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Pyridine-4-carbonitrile is used as a building block in the synthesis of heterocyclic compounds, which are important in medicinal chemistry and materials science .
Biology: In biological research, pyridine-4-carbonitrile derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Pyridine-4-carbonitrile is an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents .
Industry: Sulfuric acid is used in the production of fertilizers, explosives, and in petroleum refining. Pyridine-4-carbonitrile is used in the manufacture of agrochemicals and dyes .
Mechanism of Action
The mechanism of action of pyridine-4-carbonitrile derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For example, some derivatives act as enzyme inhibitors by binding to the active site and blocking substrate access . The sulfuric acid component can act as a catalyst in various chemical reactions, facilitating the formation of desired products through protonation and dehydration mechanisms .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Properties of Pyridine Derivatives and Acid Complexes
- Reactivity : Pyridine-4-carbonitrile’s nitrile group is less acidic than carboxylic acids (e.g., pyridine-4-carboxylic acid) but more reactive toward nucleophiles when activated by H₂SO₄. This contrasts with pyridine-N-oxide, where the N-oxide group stabilizes charge without requiring strong acid activation .
- Catalytic Utility: Unlike pyridinium p-toluenesulfonate, which acts as a stable ionic catalyst, Pyridine-4-carbonitrile;H₂SO₄ likely functions as a transient proton donor in reactions such as nitrile hydration or Friedel-Crafts alkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


